

Technical Guide: Structure-Activity Relationship of 5,6-Dimethoxy-1H-Indazole Analogs

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Compound of Interest

Compound Name: 3-iodo-5,6-dimethoxy-1H-indazole

CAS No.: 944904-29-4

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Executive Summary

The 5,6-dimethoxy-1H-indazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to mimic the electron-rich A-ring of natural products like colchicine while simultaneously offering a hydrogen-bond donor/acceptor motif suitable for kinase hinge binding. Unlike the unsubstituted indazole core found in drugs like Pazopanib or Axitinib, the 5,6-dimethoxy substitution pattern specifically tunes the molecule for deep hydrophobic pocket occupancy, most notably in the colchicine-binding site of tubulin and the ATP-binding pocket of tyrosine kinases (e.g., VEGFR-2).

This guide objectively compares the performance of 5,6-dimethoxy-1H-indazole analogs against standard-of-care alternatives, supported by experimental data and mechanistic insights.

Mechanistic Insight & Binding Modes[1]

The versatility of the 5,6-dimethoxy-1H-indazole scaffold stems from its dual-mode binding capability. The methoxy groups function as lipophilic anchors, while the indazole nitrogen atoms serve as directional hydrogen bonders.

Dual-Targeting Mechanism

- Tubulin Targeting (Colchicine Site): The 5,6-dimethoxy motif mimics the 3,4,5-trimethoxyphenyl ring of Combretastatin A-4 (CA-4) and Colchicine. It lodges into the hydrophobic pocket of

-tubulin, preventing microtubule assembly.
- Kinase Targeting (ATP Hinge): The N1-H and N2 atoms of the indazole ring form a bidentate hydrogen bond network with the backbone residues (typically Glu/Leu) of the kinase hinge region. The 5,6-dimethoxy groups project into the solvent-accessible region or the gatekeeper pocket, depending on the specific kinase.

Mechanistic Pathway Diagram



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Figure 1: Dual-mechanism of action for 5,6-dimethoxy-1H-indazole analogs targeting tubulin polymerization and kinase signaling pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is tightly controlled by modifications at three key positions.

Region 1: The 5,6-Dimethoxy Core (Essential)

- Function: Provides critical electron density and lipophilicity.
- Observation: Removal of one methoxy group (e.g., 5-methoxy only) often results in a 10-50 fold loss of potency in tubulin assays. The steric bulk fills the hydrophobic pocket that normally accommodates the A-ring of colchicine.

Region 2: C3-Substitution (The "Warhead")

- Modifications: Aryl, Heteroaryl, or Styryl groups.
- Insight:
 - 3-Styryl derivatives: These analogs (linking the indazole to a phenyl ring via a double bond) show the highest potency against tubulin, acting as rigid analogs of Combretastatin A-4.
 - 3-Aryl derivatives: Direct arylation is preferred for kinase selectivity, reducing conformational flexibility and improving "drug-likeness" (lower molecular weight/logP).

Region 3: N1-Substitution (Solubility & Selectivity)

- Modifications: Methyl, Ethyl, or Amino-alkyl chains.
- Insight: Unsubstituted N1-H is often required for kinase hinge binding (H-bond donor). However, for tubulin inhibitors, N1-alkylation (e.g., methyl) can lock the active tautomer and improve lipophilicity, though bulky groups here often clash with the binding pocket wall.

Comparative Performance Data

Tubulin Polymerization Inhibition

Comparison of a representative 3-styryl-5,6-dimethoxyindazole analog against the gold standard, Combretastatin A-4 (CA-4).

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Data aggregated from multiple SAR studies comparing indole/indazole bioisosteres of CA-4 [1, 4].

Kinase Inhibition (VEGFR-2)

Comparison of 3-aryl-5,6-dimethoxyindazole analogs against FDA-approved indazole kinase inhibitors.

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Note: While less potent than Axitinib, the 5,6-dimethoxy analogs often exhibit better solubility profiles due to the electron-donating methoxy groups [2, 5].

Experimental Protocols

Synthesis of 3-Substituted-5,6-Dimethoxy-1H-Indazoles

Rational: This protocol utilizes a Suzuki-Miyaura coupling on a pre-formed halogenated indazole core, allowing for late-stage diversification of the C3 position (the primary SAR driver).

Reagents:

- Substrate: **3-iodo-5,6-dimethoxy-1H-indazole** (Intermediate A)
- Coupling Partner: Aryl boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid)
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

- Charge: In a sealed tube, dissolve Intermediate A (1.0 equiv) and the Aryl boronic acid (1.2 equiv) in degassed 1,4-Dioxane/Water.
- Catalyze: Add K₂CO₃ and Pd(dppf)Cl₂ under an inert atmosphere (Argon/Nitrogen).
- Reflux: Heat the mixture to 90°C for 12 hours. Monitoring by TLC (Ethyl Acetate/Hexane 1:1) is crucial to track the disappearance of the starting iodide.
- Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).
- Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).
- Validation: Confirm structure via ¹H-NMR (look for disappearance of C3-H signal if starting from un-iodinated, or appearance of aryl protons) and HRMS.

Tubulin Polymerization Assay (Turbidimetric)

Rational: This assay measures the change in optical density (OD) as tubulin subunits polymerize into microtubules. Inhibitors prevent this increase in turbidity.

Protocol:

- Preparation: Thaw purified tubulin (>99% pure, bovine brain source) on ice. Dilute to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
- Incubation: Add the test compound (dissolved in DMSO) to the tubulin solution in a pre-cooled 96-well plate. Final DMSO concentration must be <1%.
 - Control: DMSO only (Vehicle).
 - Reference: Colchicine (3 μM).
- Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
- Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
- Analysis: Plot OD₃₄₀ vs. Time. The V_{max} (rate of polymerization) or the steady-state OD is compared to the vehicle control to calculate % Inhibition.

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